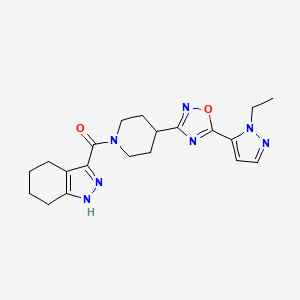
5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to "5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide," often involves copper-catalyzed intramolecular cyclization of functionalized enamides. A notable process involves the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors, leading to the introduction of various functionalities at the 4-position of the oxazole products. This method has been employed for synthesizing naturally occurring diaryloxazoles and for elaborating oxazole-4-carboxamides to novel trisubstituted bisoxazoles, demonstrating its versatility and efficiency in generating complex oxazole structures (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure and characterization of related compounds, such as fluorophenyl derivatives, have been explored through various analytical techniques, including X-ray crystallography. These studies help in understanding the conformational stability and molecular geometry, which are crucial for determining the reactivity and interactions of these compounds (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Synthesis Techniques
Research in the field of oxazole derivatives, including compounds similar to "5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide", focuses on developing efficient synthetic methods. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting a method that could be relevant for synthesizing variants of the compound (S. Vijay Kumar et al., 2012). This research emphasizes the importance of innovative synthesis techniques in creating structurally complex and functionally diverse oxazole derivatives.
Antitumor and Antimicrobial Applications
The biological evaluation of related compounds indicates potential antitumor and antimicrobial applications. For example, Aliabadi et al. (2010) synthesized and evaluated a series of 2-phenylthiazole-4-carboxamide derivatives for their cytotoxic activity against various cancer cell lines (A. Aliabadi et al., 2010). Another study by Desai et al. (2013) focused on the antimicrobial screening of fluorobenzamides containing thiazole and thiazolidine, showing significant activity against selected bacterial and fungal strains (N. Desai et al., 2013). These findings suggest that compounds with structural similarities to "5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide" may hold promise as leads for the development of new anticancer and antimicrobial agents.
Structural and Theoretical Studies
Theoretical and structural analyses of related compounds provide insights into their potential mechanisms of action and pharmacological properties. Moreno-Fuquen et al. (2019) detailed a catalyst- and solvent-free synthesis approach for related compounds, accompanied by theoretical studies that offer a deeper understanding of the chemical behaviors and properties of such molecules (R. Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-23-14-4-2-3-13(9-14)20-16(21)17-19-10-15(22-17)11-5-7-12(18)8-6-11/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWSQEFDNLTFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

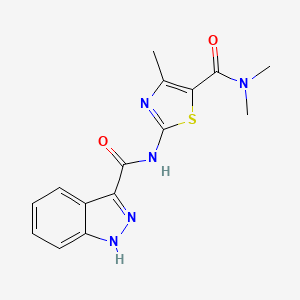
![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
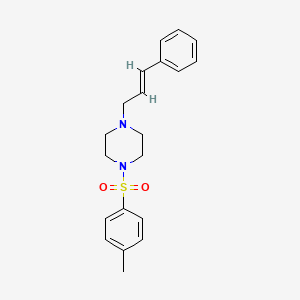
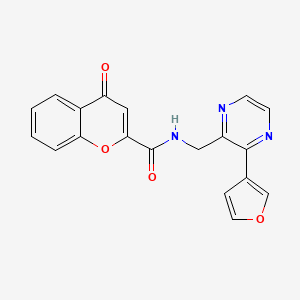
![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
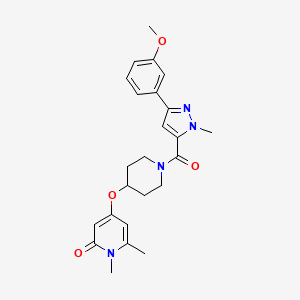
![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)
![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
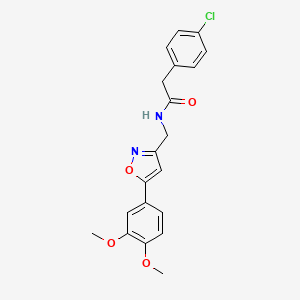

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

